molecular formula C10H14OS B8693681 1-Propanol, 3-[(4-methylphenyl)thio]- CAS No. 3147-28-2

1-Propanol, 3-[(4-methylphenyl)thio]-

Cat. No.: B8693681
CAS No.: 3147-28-2
M. Wt: 182.28 g/mol
InChI Key: KMJTYCHPLDCYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 3-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a sulfanyl group attached to a propanol chain, with a methylphenyl substituent on the sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-Propanol, 3-[(4-methylphenyl)thio]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The sulfanyl group can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-[(4-Methylphenyl)sulfanyl]propanal or 3-[(4-Methylphenyl)sulfanyl]propanone.

    Reduction: Formation of 3-[(4-Methylphenyl)sulfanyl]propanethiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylphenyl)sulfanyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-[(4-Methylphenyl)sulfanyl]propanethiol: Similar structure but with a thiol group instead of a hydroxyl group.

    3-[(4-Methylphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

1-Propanol, 3-[(4-methylphenyl)thio]- is unique due to the presence of both a hydroxyl group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

3147-28-2

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C10H14OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,11H,2,7-8H2,1H3

InChI Key

KMJTYCHPLDCYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCCO

Origin of Product

United States

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